Methyl4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate typically involves the reaction of 2-aminophenol with methyl 3-amino-4-hydroxyphenylacetate in the presence of a catalyst . One common method includes the use of lead tetraacetate in ethanol, followed by the addition of sodium hydroxide solution . The reaction is carried out at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .
Scientific Research Applications
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, which shares the benzoxazole scaffold.
Methyl 2-amino-4-hydroxybenzoate: A similar compound with a different substitution pattern.
4-Hydroxy-2-methylbenzoxazole: Another derivative with similar functional groups.
Uniqueness
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-5-11-9-7(12)3-6(10(13)14-2)4-8(9)15-5/h3-4,12H,1-2H3 |
InChI Key |
FMUXAMAVGXKCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2O1)C(=O)OC)O |
Origin of Product |
United States |
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